Enantiomeric Purity versus Racemate or (R)-Enantiomer: A Critical Quality Attribute for Asymmetric Synthesis
Commercially available (S)-1-(2-chloro-5-fluorophenyl)but-3-EN-1-amine is supplied with a specified purity of ≥98% . While the enantiomeric excess (ee) is not always explicitly quantified on vendor certificates of analysis, the (S)-enantiomer (CAS 1269972-47-5) is offered as a distinct catalog item from the (R)-enantiomer (CAS 1270136-24-7) and the racemate (CAS 1270471-17-4) [1]. This differentiation is essential because the use of racemic or enantiomerically contaminated material in asymmetric synthesis can lead to diastereomeric mixtures, compromising the stereochemical integrity of downstream advanced intermediates. In pharmacological applications, the inactive or antagonistic enantiomer can confound bioassay results, as demonstrated across numerous GPCR-targeted programs where the eudysmic ratio (ratio of activities of enantiomers) can exceed 100:1 [2].
| Evidence Dimension | Enantiomeric purity (commercial specification) / Stereochemical identity |
|---|---|
| Target Compound Data | ≥98% chemical purity; (S)-enantiomer, CAS 1269972-47-5 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1270136-24-7); Racemate (CAS 1270471-17-4) |
| Quantified Difference | Discrete CAS registration numbers for each stereoisomer; eudysmic ratios for chiral amines in GPCR programs can exceed 100:1 (class-level inference) [2]. |
| Conditions | Vendor certificates of analysis; literature precedent for enantioselective pharmacology [2]. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for maintaining stereochemical fidelity in asymmetric synthesis and for obtaining valid structure-activity relationship data in drug discovery.
- [1] ChemCD. (2026). (1S)-1-(2-CHLORO-5-FLUOROPHENYL)BUT-3-EN-1-AMINE, CCD No. CCD04354869. Retrieved April 2026. View Source
- [2] Smith, D. A., & Williams, D. R. (2022). Eudysmic ratios and the importance of stereochemistry in drug action. In D. A. Smith (Ed.), Metabolism, Pharmacokinetics and Toxicity of Functional Groups (pp. 321-345). Royal Society of Chemistry. View Source
